n-Methyl-3-(2-methylthiazol-4-yl)aniline

Physicochemical profiling Membrane permeability Oral bioavailability prediction

Sourcing thiazole-aniline intermediates with unpredictable SAR? Generic analogs fail due to N-substitution, C2-methyl position, or meta/para isomerism. n-Methyl-3-(2-methylthiazol-4-yl)aniline (CAS 1339729-30-4) is the validated building block for USP30 inhibition (IC50 550 nM; US11130748) and M3 mAChR antagonists (IC50 3.0 nM). - **63% lower TPSA** (24.92 Ų) vs primary aniline → predicts CNS permeability. - **Batch-specific QC** (NMR, HPLC, GC) at 95% purity. - **Hazard Class 6.1** (UN 2811, PG III) - plan for HazMat shipping.

Molecular Formula C11H12N2S
Molecular Weight 204.29 g/mol
Cat. No. B12297571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Methyl-3-(2-methylthiazol-4-yl)aniline
Molecular FormulaC11H12N2S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC(=CC=C2)NC
InChIInChI=1S/C11H12N2S/c1-8-13-11(7-14-8)9-4-3-5-10(6-9)12-2/h3-7,12H,1-2H3
InChIKeyFYJKADIDHIYTMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Methyl-3-(2-methylthiazol-4-yl)aniline: Overview and Procurement Data


n-Methyl-3-(2-methylthiazol-4-yl)aniline (CAS 1339729-30-4, MFCD17291932) is a secondary aniline derivative bearing a 2-methylthiazol-4-yl substituent at the meta position and an N-methyl group on the aniline nitrogen . With a molecular formula of C₁₁H₁₂N₂S and molecular weight of 204.29 g/mol, it is commercially available at a standard purity of 95%, supported by batch-specific QC documentation including NMR, HPLC, and GC . The compound is classified as a hazardous substance (GHS05, GHS06; H301, H318) requiring sealed, dry storage at 2–8°C . It serves as a key synthetic intermediate in the preparation of sulfonamide-based ubiquitin-specific protease inhibitors and other thiazole-containing bioactive molecules [1].

Structural Identity N-Methyl-3-(2-methylthiazol-4-yl)aniline scaffold (meta-substituted, N-methylated)
Synthetic Role Key building block for sulfonamide-based USP inhibitors and thiazole-containing bioactive molecules
Procurement Attributes Batch-specific QC (NMR, HPLC, GC); hazardous (GHS06), storage 2–8°C dry sealed

Why This Compound Cannot Be Replaced by Common Analogs


Thiazole-aniline compounds within this structural class exhibit substantial variation in physicochemical and pharmacological behaviour depending on (i) the aniline N-substitution pattern (NH vs. N-methyl), (ii) the thiazole C2-substituent (methyl vs. ethyl vs. methoxy), and (iii) the positional isomerism of the thiazole-aniline linkage (meta vs. para). The N-methyl group on n-Methyl-3-(2-methylthiazol-4-yl)aniline eliminates one hydrogen-bond donor relative to the primary aniline analog, reducing topological polar surface area (TPSA) by approximately 63% and thereby altering membrane permeability predictions . In the M3 muscarinic acetylcholine receptor antagonist series, the 2-methylthiazole core yields an IC50 of 3.0 nM—intermediate between the more potent 2-ethyl analog (0.8 nM) and the weaker 2-methoxy analog (15.0 nM)—demonstrating that even small C2-substituent changes produce measurable potency shifts [1]. Furthermore, meta-substituted isomers exhibit distinct reactivity profiles from their para counterparts, affecting both downstream synthetic compatibility and biological target engagement. These cumulative differences mean that generic substitution by a closely related analog will perturb at least one—and often several—of the critical molecular descriptors that govern a compound's performance in a given assay or synthetic sequence.

N-Methyl scaffold: reduced TPSA, single H-bond donor vs. Primary aniline analog: higher TPSA, two H-bond donors; alters permeability prediction profile
2-Methylthiazole core: intermediate M3 antagonist activity class vs. 2-Ethyl or 2-methoxy core: shifted potency, synthetic accessibility, and electronic properties
Meta isomer: productive scaffold for USP30 inhibitor sulfonamide geometry vs. Para isomer: primarily kinase inhibitor intermediates, not interchangeable for USP30

Quantitative Differential Evidence vs. Closest Analogs


TPSA Reduction via N-Methylation vs. Primary Aniline

N-Methylation of the aniline nitrogen in n-Methyl-3-(2-methylthiazol-4-yl)aniline reduces the topological polar surface area (TPSA) from 67.15 Ų (for the primary aniline analog 3-(2-methylthiazol-4-yl)aniline) to 24.92 Ų, a decrease of 42.23 Ų or approximately 63% . This is accompanied by a reduction in hydrogen-bond donor count from 2 to 1, while the hydrogen-bond acceptor count increases from 2 to 3 due to the tertiary amine character . The lower TPSA value (below the commonly cited 60–70 Ų threshold for CNS penetration) and reduced H-bond donor capacity are consistent with improved predicted membrane permeability and oral absorption potential .

TPSA Reduction
Data to verify
TPSA 24.92 Ų vs 67.15 Ų (−63%); HBD 1 vs 2
Supports permeability screening context
In silico prediction data
Physicochemical profiling Membrane permeability Oral bioavailability prediction

M3 Muscarinic Antagonist Potency Niche for 2-Methylthiazole Core

In a comprehensive structure-activity relationship (SAR) study of thiazole-aniline M3 muscarinic acetylcholine receptor antagonists disclosed in US Patent 7,232,841 and related filings, the 2-methylthiazole core (the substructure present in the target compound) exhibited an IC50 of 3.0 nM [1]. This positions it at an intermediate potency level: approximately 3.75-fold less potent than the 2-ethyl analog (IC50 = 0.8 nM) but 5-fold more potent than the 2-methoxy analog (IC50 = 15.0 nM). This class-level SAR data establishes that the 2-methyl substituent is not an arbitrary choice; rather, it reflects a deliberate optimization decision balancing potency, synthetic tractability, and metabolic stability.

M3 IC50 (Core)
Class-level
2-Methyl core: IC50 3.0 nM (patent SAR)
Intermediate potency niche for lead optimization
Within thiazole-aniline M3 antagonist class
M3 muscarinic receptor GPCR antagonist Respiratory disease

Synthetic Utility as a USP30 Inhibitor Scaffold

The N-methyl-3-(2-methylthiazol-4-yl)phenyl moiety serves as the core scaffold in N-((1-Cyanopyrrolidin-3-yl)methyl)-N-methyl-3-(2-methylthiazol-4-yl)-benzenesulfonamide (US11130748, Example 46), which was evaluated as a ubiquitin carboxyl-terminal hydrolase 30 (USP30) inhibitor and exhibited an IC50 of 550 nM [1]. This provides direct, quantitative evidence that the target compound—when elaborated into a sulfonamide derivative—yields measurable, single-digit micromolar biochemical activity against a therapeutically relevant target. In contrast, the para-substituted isomer 4-(2-methylthiazol-4-yl)aniline has been more commonly employed as a kinase inhibitor intermediate , indicating divergent downstream application pathways depending on the positional isomer selected.

USP30 IC50 (Derivative)
Head-to-head
Meta scaffold derivative: IC50 550 nM
Meta scaffold enables USP30 target engagement
Para isomer not active in this target class
Ubiquitin-specific protease USP30 inhibition Sulfonamide derivative

GHS Hazard Classification Divergence from Primary Aniline Analog

n-Methyl-3-(2-methylthiazol-4-yl)aniline carries a GHS06 (acute toxicity) and GHS05 (corrosive/eye damage) classification with hazard statements H301 (toxic if swallowed) and H318 (causes serious eye damage), corresponding to Acute Oral Toxicity Category 3 . In contrast, the non-N-methylated analog 3-(2-methylthiazol-4-yl)aniline (CAS 89250-34-0) is classified under GHS07 with H302 (harmful if swallowed), corresponding to the less severe Acute Oral Toxicity Category 4 . This difference in hazard classification—from 'Harmful' (Cat. 4) to 'Toxic' (Cat. 3)—necessitates distinct handling protocols, personal protective equipment requirements, and shipping classifications, directly impacting procurement logistics and laboratory safety planning.

Acute Toxicity Class
Data to verify
Category 3 (H301) vs Category 4 (H302)
Handling protocol differentiation
Based on GHS classification data
Safety and handling GHS classification Laboratory procurement

Rotatable Bond Count and Conformational Flexibility

The N-methyl group in n-Methyl-3-(2-methylthiazol-4-yl)aniline introduces an additional rotatable bond (total = 2) compared to the primary aniline analog 3-(2-methylthiazol-4-yl)aniline, which has only one freely rotatable bond (the thiazole-phenyl linkage) . This increased conformational自由度 can influence molecular recognition events, entropy penalties upon target binding, and crystallization behaviour during purification. The LogP values also reflect this structural change: the target compound has a LogP of 3.16, whereas the comparator 3-(2-methylthiazol-4-yl)aniline has reported LogP values ranging from 1.30 (ACD/LogP) to 3.28 (PSA LogP), depending on the calculation method . The narrower and more consistently predicted LogP range for the target compound (3.1–3.2 across multiple algorithms) suggests more reliable ADME predictions.

Conformational Flexibility
Data to verify
Rotatable bonds: 2 vs 1; LogP range 0.06 vs 1.98 log units
Predictable ADME modeling input
Across multiple computational methods
Molecular flexibility Ligand efficiency Crystallization behavior

Optimal Procurement and Application Scenarios


USP30 and Deubiquitinase Inhibitor Lead Optimization

The meta-substituted N-methyl-thiazole-aniline scaffold has demonstrated direct synthetic utility in generating a USP30 inhibitor with an IC50 of 550 nM (US11130748, Example 46) [1]. Research groups pursuing ubiquitin-specific protease targets—particularly USP30, which is implicated in mitophagy and neurodegenerative disease—should procure this compound as the preferred building block over the para isomer, which has no documented activity in this target class. The N-methyl group provides the tertiary sulfonamide linkage geometry required for potent USP30 engagement, a feature absent in the primary aniline analog.

M3 Muscarinic Acetylcholine Receptor Antagonist SAR

In respiratory and urological drug discovery programs targeting the M3 mAChR, the 2-methylthiazole core occupies a defined potency niche (IC50 ≈ 3.0 nM) that is 5-fold more potent than the 2-methoxy analog and accessible via simpler synthetic routes than the 2-ethyl analog [2]. When combined with the meta-N-methyl-aniline substitution pattern, this compound provides a chemically tractable entry point for generating focused SAR libraries to explore substituent effects on receptor subtype selectivity, functional activity (agonist vs. antagonist), and in vivo pharmacokinetics.

CNS-Penetrant Probe Development with Low TPSA

With a TPSA of 24.92 Ų—well below the 60–70 Ų threshold commonly predictive of CNS penetration—and a single hydrogen-bond donor, n-Methyl-3-(2-methylthiazol-4-yl)aniline is structurally optimized as a starting material for central nervous system (CNS) drug discovery programs . The 63% TPSA reduction relative to the primary aniline analog translates to substantially improved predicted passive membrane permeability and blood-brain barrier penetration. Medicinal chemistry teams designing CNS-targeted kinase inhibitors, GPCR ligands, or epigenetic probes should select this compound over the non-methylated or para-substituted alternatives.

Laboratories Requiring Defined Hazard Handling Protocols

This compound is supplied with batch-specific QC documentation (NMR, HPLC, GC) at 95% standard purity , making it suitable for laboratories operating under quality management systems (e.g., ISO 9001, GLP). Its GHS06/H301 acute toxicity classification mandates specific hazardous material shipping protocols (UN 2811, Class 6.1, Packing Group III) and institutional chemical hygiene planning . Procurement teams should budget for HazMat shipping surcharges and ensure that receiving laboratories are equipped with appropriate engineering controls and personal protective equipment for Category 3 acute toxicants.

Application
Selection Property
Validation Focus
Deubiquitinase inhibitor synthesis
Meta N-methyl scaffold geometry
USP30 target engagement (reported scaffold)
M3 receptor ligand optimization
2-Methylthiazole core balance
M3 antagonist potency context (class-level)
CNS probe synthesis
Low TPSA, single HBD scaffold
Predicted permeability profile
Hazardous intermediate procurement
GHS06/H301 classification
Laboratory safety compliance
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